5-Bromo-2,1,3-benzothiadiazole

Catalog No.
S673826
CAS No.
1753-75-9
M.F
C6H3BrN2S
M. Wt
215.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2,1,3-benzothiadiazole

CAS Number

1753-75-9

Product Name

5-Bromo-2,1,3-benzothiadiazole

IUPAC Name

5-bromo-2,1,3-benzothiadiazole

Molecular Formula

C6H3BrN2S

Molecular Weight

215.07 g/mol

InChI

InChI=1S/C6H3BrN2S/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H

InChI Key

LLCRUZDFDGTAAN-UHFFFAOYSA-N

SMILES

C1=CC2=NSN=C2C=C1Br

Canonical SMILES

C1=CC2=NSN=C2C=C1Br

Organic Electronics

5-Br-BTD exhibits semiconducting properties, making it a potential candidate for organic electronics applications. Studies have shown its effectiveness as a hole-transport material (HTM) in organic light-emitting diodes (OLEDs) []. HTMs play a crucial role in transporting positive charges (holes) within the device, contributing to efficient light emission.

Medicinal Chemistry

Research suggests the potential of 5-Br-BTD derivatives in medicinal chemistry. Studies have explored their antimicrobial and antifungal activities []. Additionally, investigations are ongoing to evaluate their potential as anti-cancer agents due to their ability to inhibit specific enzymes involved in cancer cell proliferation [].

5-Bromo-2,1,3-benzothiadiazole is a heterocyclic compound that belongs to the class of benzothiadiazoles, which are characterized by a benzene ring fused to a thiadiazole ring. Its chemical formula is C₆H₃BrN₂S, and it features a bromine atom at the fifth position of the benzothiadiazole framework. This compound is known for its unique electronic properties and has been utilized in various fields, including organic electronics, materials science, and medicinal chemistry.

Currently, there is no documented research specifically exploring the mechanism of action of 5-Br-BTD in biological systems. However, its structural similarity to other benzothiadiazole derivatives suggests potential applications. Some BTD derivatives exhibit anti-microbial activity, and further research might explore if 5-Br-BTD possesses similar properties [].

5-Br-BTD is classified as a mild irritant, causing skin and eye irritation upon contact. It may also cause respiratory irritation if inhaled []. Safety data sheets recommend wearing appropriate personal protective equipment (PPE) while handling this compound [].

Due to its reactive bromine substituent. Notable reactions include:

  • Suzuki Coupling: This compound can undergo cross-coupling reactions with various aryl and heteroaryl boronic acids, facilitating the synthesis of more complex aromatic systems .
  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as thiols or amines under suitable conditions. For example, reactions with thiols have been reported to yield thioether derivatives .
  • Electrophilic Aromatic Substitution: The presence of the electron-withdrawing bromine enhances the electrophilicity of the aromatic system, allowing for further substitutions at other positions on the benzene ring .

Research has indicated that 5-bromo-2,1,3-benzothiadiazole exhibits biological activities that may be beneficial in pharmaceutical applications. It has been studied for its potential as an anticancer agent and as a fluorescent probe in biological imaging. The compound's ability to interact with biological targets makes it a subject of interest in drug discovery and development .

Several methods exist for synthesizing 5-bromo-2,1,3-benzothiadiazole:

  • Direct Bromination: The simplest method involves the bromination of 2,1,3-benzothiadiazole using bromine or a brominating agent in an appropriate solvent .
  • Cross-Coupling Reactions: Synthesis can also be achieved through palladium-catalyzed cross-coupling reactions involving monobromo derivatives of benzothiadiazoles with various aryl halides or boronic acids .
  • Regioselective C–H Functionalization: Recent studies have explored regioselective methods for functionalizing benzothiadiazoles at specific positions using C–H activation techniques .

5-Bromo-2,1,3-benzothiadiazole finds applications in several areas:

  • Organic Electronics: It serves as a building block for organic semiconductors and photovoltaic materials due to its favorable electronic properties.
  • Fluorescent Probes: The compound is utilized in developing fluorescent sensors for detecting biomolecules or ions.
  • Medicinal Chemistry: Its derivatives are investigated for therapeutic applications, particularly in cancer treatment and as antimicrobial agents .

Studies on the interactions of 5-bromo-2,1,3-benzothiadiazole with various biological molecules have shown that it can bind selectively to certain proteins and nucleic acids. This property enhances its potential as a tool for biological imaging and therapeutic targeting. The interactions are often characterized using techniques such as fluorescence spectroscopy and X-ray crystallography .

Several compounds share structural similarities with 5-bromo-2,1,3-benzothiadiazole. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
2,1,3-BenzothiadiazoleNo bromine substitutionBasic structure without halogen; less reactive
5-Methyl-2,1,3-benzothiadiazoleMethyl group instead of bromineDifferent electronic properties due to methyl group
4-Bromobenzo[1,2-d:4,5-d']thiadiazoleAdditional benzene ringEnhanced stability and reactivity due to extra ring
7-Bromo-2,1,3-benzothiadiazoleBromine at position sevenDifferent reactivity profile compared to 5-bromo

The uniqueness of 5-bromo-2,1,3-benzothiadiazole lies in its specific electronic characteristics influenced by the bromine substituent at position five. This impacts its reactivity and interactions compared to other derivatives.

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Bromo-2,1,3-benzothiadiazole

Dates

Last modified: 08-15-2023

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